Benzyl (5-oxopentyl)carbamate

Description

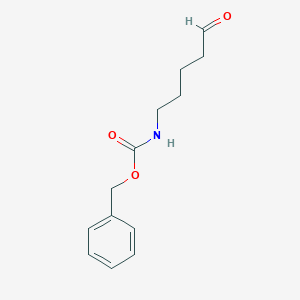

Benzyl (5-oxopentyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl group linked to a 5-oxopentyl chain. Carbamates are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)) and intermediates in organic synthesis. The 5-oxopentyl moiety introduces a ketone group at the fifth carbon of the alkyl chain, which may influence solubility, electronic properties, and binding interactions with biological targets.

Properties

IUPAC Name |

benzyl N-(5-oxopentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,10H,2,5-6,9,11H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUTUODQTCRDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (5-oxopentyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 5-aminopentan-2-one under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, resulting in the formation of the desired carbamate .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl (5-oxopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of benzyl (5-oxohexyl)carbamate.

Reduction: Formation of benzyl (5-aminopentyl)carbamate.

Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (5-oxopentyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.

Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of benzyl (5-oxopentyl)carbamate involves its interaction with specific molecular targets. In biological systems, the compound can act as a reversible inhibitor of enzymes by forming a stable carbamate-enzyme complex. This interaction typically involves the carbamate group reacting with the active site of the enzyme, leading to temporary inhibition of its activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzyl Carbamates

Key Observations:

- Ketone vs.

- Chain Length : The five-carbon chain with a terminal ketone could allow for flexible binding interactions in enzyme active sites, similar to the isosorbide-based carbamates .

Enzymatic Activity and Selectivity

Benzyl carbamates are known for their cholinesterase inhibition profiles. For example:

- Compound 28 : Exhibits high BuChE selectivity (IC₅₀ = 8 nM) due to its chloroaryl group, which enhances hydrophobic interactions with the enzyme's active site .

- Isosorbide 2-benzyl carbamate 5-benzoate : Achieves BuChE inhibition (IC₅₀ = 4 nM) through stacking interactions with Trp82 in the enzyme .

Hypothetical Activity of this compound : The ketone group in the 5-oxopentyl chain may engage in hydrogen bonding with catalytic residues (e.g., Ser198 in AChE), but its longer alkyl chain could reduce selectivity compared to shorter or aryl-substituted analogs .

Biological Activity

Benzyl (5-oxopentyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

The synthesis of this compound typically involves the reaction of benzylamine with a suitable carbonyl compound followed by carbamoylation. The process can be optimized for yield and purity through various synthetic routes, including the use of protecting groups to enhance selectivity during reactions.

This compound exhibits several biological activities that can be attributed to its structural features:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which may contribute to its therapeutic effects. For instance, it may interact with metalloproteins due to its carbamate functionality, affecting pathways involved in cell proliferation and apoptosis.

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

- Immunomodulatory Effects : The compound has been investigated for its potential to modulate immune responses. Analogous compounds have shown enhanced degranulation of cytotoxic T cells, suggesting a role in immune activation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits metalloproteins | |

| Antitumor Activity | Reduces proliferation in MCF-7 cells | |

| Immunomodulation | Enhances T cell degranulation |

Case Study: Antitumor Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed significant inhibition of cell growth at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. This finding aligns with the broader trend observed in similar carbamate derivatives, which often exhibit potent anticancer activity due to their ability to interfere with cellular signaling pathways.

Clinical Implications

While extensive clinical trials are yet to be conducted specifically for this compound, its structural analogs have been explored in various therapeutic contexts. The potential for development into a drug candidate hinges on further elucidation of its pharmacokinetics and toxicity profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for Benzyl (5-oxopentyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Benzyl carbamates are typically synthesized via carbamate-forming reactions between amines and chloroformates or carbonylating agents. For example, benzene-based carbamates have been synthesized using benzyl trichloroacetimidate in a one-step process without racemization, ensuring compatibility with diverse functional groups . Reaction efficiency depends on solvent choice (e.g., dichloromethane for stability), temperature control (room temperature to mild heating), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

- IR Spectroscopy : Peaks at ~1695 cm⁻¹ confirm carbamate carbonyl (C=O) stretching .

- NMR : ¹H NMR (CDCl₃) shows resonances for the benzyl group (δ 7.2–7.4 ppm) and the 5-oxopentyl chain (δ 2.0–3.0 ppm for CH₂ groups; δ 8.5–9.0 ppm for NH in carbamate) .

- HPLC/MS : Used to verify purity (>95%) and molecular ion peaks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Impervious gloves, lab coats, and chemical goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions, and how can this inform synthetic strategies?

- Methodological Answer : The benzyl carbamate group is stable under mildly acidic (pH 4–6) and neutral conditions but hydrolyzes in strong acids (pH <1) or bases (pH >12) . For example:

- Acidic Hydrolysis : Cleavage occurs at 100°C in HCl, forming benzyl alcohol and urea derivatives .

- Oxidative Stability : Resistant to common oxidants like MnO₂ but degrades with KMnO₄ in acidic conditions .

- Recommendation : Use tert-butyl carbamate (Boc) for acid-sensitive applications or switch to stable analogs (e.g., 2-chlorobenzyl carbamates) in harsh conditions .

Q. What structural modifications enhance the biological activity of Benzyl carbamates in enzyme inhibition studies?

- Methodological Answer : Modifications at the carbamate’s alkyl chain or aromatic moiety significantly impact activity:

- Cholinesterase Inhibition : Introducing electron-withdrawing groups (e.g., 3-chlorophenyl) increases binding affinity to acetylcholinesterase (AChE), as seen in compound 28 (IC₅₀ = 0.8 µM) .

- HIV Protease Inhibition : Adamantane-derived carbamates (e.g., benzyl [2-(2-adamantylamino)-1-benzyl-2-oxoethyl]carbamate) exhibit enhanced hydrophobic interactions with the enzyme’s active site .

- SAR Insights : Bulkier substituents improve selectivity, while shorter chains reduce steric hindrance .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies in NMR/IR data often arise from impurities or solvates. Strategies include:

- Multi-Technique Cross-Validation : Compare HPLC purity (>98%) with elemental analysis (C, H, N ±0.3%) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

- Dynamic NMR : Assess rotational barriers in carbamate bonds to explain splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.